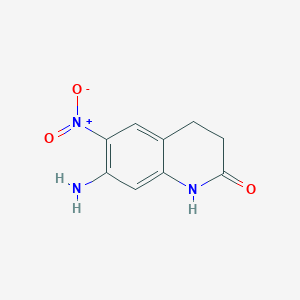
7-Amino-6-nitro-1,2,3,4-tetrahydroquinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-6-nitro-1,2,3,4-tetrahydroquinolin-2-one is a compound with the CAS Number: 1599192-55-8 . It has a molecular weight of 207.19 and is typically stored at room temperature . It is usually available in powder form .
Synthesis Analysis
A simple and efficient one-pot synthesis of novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives were synthesized using a multi-component reaction (MCR) comprising of 1-alkylpiperidin-4-one, malononitrile, and β-nitro styrene . The reactions were hypothesized to proceed sequentially via Knoevenagel .Molecular Structure Analysis
The IUPAC name of this compound is 7-amino-6-nitro-3,4-dihydroquinolin-2(1H)-one . The InChI code is 1S/C9H9N3O3/c10-6-4-7-5(1-2-9(13)11-7)3-8(6)12(14)15/h3-4H,1-2,10H2,(H,11,13) .Chemical Reactions Analysis
The compound is involved in the synthesis of novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives . The reactions were hypothesized to proceed sequentially via Knoevenagel .Physical And Chemical Properties Analysis
The compound has a molecular weight of 207.19 . It is typically stored at room temperature and is usually available in powder form .科学的研究の応用
Antibacterial Properties
Research on related quinoline derivatives, such as 8-nitrofluoroquinolones, demonstrates their significant antibacterial activity against both gram-positive and gram-negative strains. These studies highlight the potential of nitroquinoline compounds, through the introduction of amino groups at specific positions, to serve as effective agents in combating bacterial infections. Notably, derivatives with more lipophilic groups have shown enhanced activity against gram-positive bacteria, indicating the importance of molecular modification in targeting specific microbial strains (Al-Hiari et al., 2007).
Synthesis and Chemical Studies
Extensive experimental and theoretical studies on the nitration of tetrahydroquinoline and its derivatives have achieved total regioselectivity for nitration at the 6-position. These findings are crucial for the synthesis of specific nitroquinoline compounds, providing a foundation for further modifications and applications in various fields. The research underlines the importance of protecting groups and reaction conditions in achieving desired regioselectivity and yields, which could be pivotal for the synthesis of compounds like 7-Amino-6-nitro-1,2,3,4-tetrahydroquinolin-2-one (Cordeiro et al., 2011).
Hypoxic Sensor Applications
Nitro-derivatives of quinoline have been designed, synthesized, and evaluated as hypoxic sensors, leveraging the reduction of nitro groups to amino groups in hypoxic cells. This characteristic enables these compounds to exhibit significant differences in fluorescence in hypoxic versus oxic conditions, making them valuable tools for imaging and studying hypoxic tumor cells. The ability to monitor cellular oxygen levels with such compounds could greatly enhance the understanding and treatment of tumors and other conditions affected by hypoxia (Dai et al., 2008).
Organic Synthesis and Functionalization
Research demonstrates the selective functionalization of sp(3) C-H bonds adjacent to a nitrogen atom using (diacetoxyiodo)benzene, indicating the potential for direct modification of quinoline derivatives. Such functionalization approaches could be directly applicable to the synthesis and modification of this compound, enabling the creation of a variety of derivatives with potential applications in medicinal chemistry and material science (Shu et al., 2009).
Safety and Hazards
将来の方向性
The THIQ heterocyclic scaffold, which this compound is a part of, has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . This suggests potential future directions in the development of novel compounds with similar structures for various biological applications .
特性
IUPAC Name |
7-amino-6-nitro-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c10-6-4-7-5(1-2-9(13)11-7)3-8(6)12(14)15/h3-4H,1-2,10H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDQYOZJKBLNLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

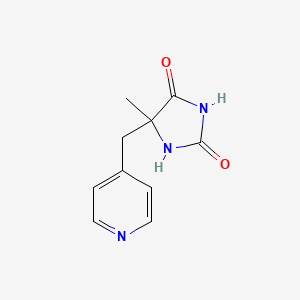
![1-Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-2-methylpropan-1-ol](/img/structure/B2753790.png)
![5-(3,4-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B2753791.png)
![tert-Butyl 4-amino-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2753794.png)

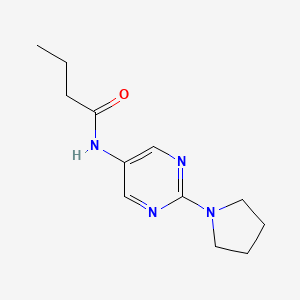

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-chlorophenyl)pyrazine-2,3(1H,4H)-dione](/img/structure/B2753799.png)
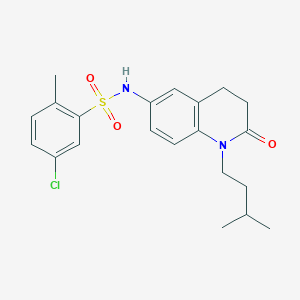
![ethyl 2-{3-cyclohexyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate](/img/structure/B2753802.png)
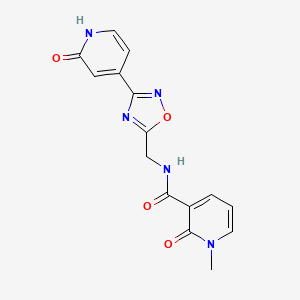
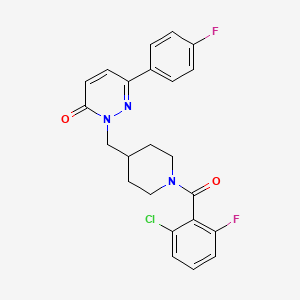

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2,4-difluorobenzamide](/img/structure/B2753810.png)